N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16339465
InChI: InChI=1S/C20H26N4O3/c25-18(17-13-14-7-5-6-10-16(14)24-17)21-11-12-22-19(26)20(27)23-15-8-3-1-2-4-9-15/h5-7,10,13,15,24H,1-4,8-9,11-12H2,(H,21,25)(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C20H26N4O3
Molecular Weight: 370.4 g/mol

N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

CAS No.:

Cat. No.: VC16339465

Molecular Formula: C20H26N4O3

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide -

Specification

Molecular Formula C20H26N4O3
Molecular Weight 370.4 g/mol
IUPAC Name N'-cycloheptyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide
Standard InChI InChI=1S/C20H26N4O3/c25-18(17-13-14-7-5-6-10-16(14)24-17)21-11-12-22-19(26)20(27)23-15-8-3-1-2-4-9-15/h5-7,10,13,15,24H,1-4,8-9,11-12H2,(H,21,25)(H,22,26)(H,23,27)
Standard InChI Key UMRIMEFZELPQKK-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Introduction

N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a cycloheptyl group, an indole moiety, and an ethanediamide backbone. The presence of the indole ring suggests potential biological activity, as indole derivatives are known for their diverse pharmacological properties.

Synthesis

The synthesis of N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps, including the formation of the indole derivative followed by coupling reactions to form the final amide structure. The process may involve various chemical reagents and conditions to ensure the formation of the desired molecular structure.

Potential Applications

This compound is primarily investigated for its potential therapeutic applications. Its unique structure, including the cycloheptyl group and the indole moiety, may confer distinct biological activities not found in other similar compounds.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
IndomethacinIndole ring with acetic acid derivativeNon-steroidal anti-inflammatory drug
5-MethoxyindoleMethoxy group on indolePotential psychoactive properties
N-(1H-Indol-3-yl)-N'-(4-methylphenyl)ureaUrea linkage with indoleKnown for anti-tumor activity
N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamideCycloheptyl group and ethanediamide backbonePotential therapeutic applications due to unique structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator